3-Methylcrotonylglycine

Overview

Description

3-Methylcrotonylglycine (3-MCG) is an acyl glycine metabolite derived from leucine catabolism. It is a normal urinary metabolite but becomes elevated in inherited metabolic disorders such as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency and holocarboxylase synthetase (HLCS) deficiency . 3-MCG is produced via glycine conjugation of 3-methylcrotonyl-CoA, a reaction catalyzed by glycine N-acyltransferase. Its accumulation reflects impaired mitochondrial leucine degradation, particularly in MCC deficiency, where MCC enzyme activity is reduced to <10% of normal levels . Clinically, elevated 3-MCG in urine or blood is a diagnostic hallmark, though its excretion can vary with biotin supplementation, age, BMI, and sex .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcrotonylglycine can be synthesized through the reaction of 3-methylcrotonyl-CoA with glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase . The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound is not common due to its specific biological relevance. it can be produced in laboratory settings using chemical synthesis methods involving the reaction of 3-methylcrotonyl chloride with glycine in the presence of a base such as sodium hydroxide .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of 3-hydroxyisovaleric acid.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Major Products:

Oxidation: 3-Hydroxyisovaleric acid.

Reduction: Reduced forms of the acyl group.

Substitution: Various N-substituted glycines depending on the nucleophile used.

Scientific Research Applications

Biochemical Characterization

3-Methylcrotonylglycine is produced during the catabolism of leucine, an essential amino acid. It is primarily generated through the action of glycine N-acyltransferase, which catalyzes the formation of acyl glycines from acyl-CoA and glycine. The accumulation of 3-MCG is indicative of deficiencies in the enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC), which plays a crucial role in leucine metabolism. Deficiencies in this enzyme can lead to 3-methylcrotonylglycinuria, a condition characterized by elevated levels of 3-MCG in urine and associated with various clinical manifestations ranging from asymptomatic cases to severe neurological impairments .

Biomarker for Metabolic Disorders

This compound serves as an important biomarker for diagnosing organic acidemias, particularly those related to leucine metabolism. Its measurement in urine can aid in identifying patients with 3-MCC deficiency and other related metabolic disorders. Elevated levels of 3-MCG are often found in patients suffering from conditions such as:

- 3-Methylcrotonyl-CoA Carboxylase Deficiency : A genetic disorder that impairs leucine catabolism, leading to the accumulation of toxic metabolites .

- Other Organic Acidemias : Increased excretion of 3-MCG may also be observed in various metabolic disorders involving mitochondrial fatty acid oxidation .

Newborn Screening Programs

The incorporation of 3-MCG measurement into newborn screening programs has been pivotal for early diagnosis of metabolic disorders. For instance, tandem mass spectrometry (MS/MS) techniques have been utilized to detect abnormal levels of 3-MCG in newborns, facilitating timely intervention and management strategies .

Metabolomics Studies

In recent metabolomics research, 3-MCG has been identified as a significant urinary metabolite associated with age-related and sex-related biomarkers. Studies utilizing advanced statistical methods have demonstrated correlations between urinary metabolites like 3-MCG and factors such as body mass index (BMI) and age . These findings underscore the potential of 3-MCG as a marker for broader metabolic profiling in clinical and epidemiological studies.

Clinical Case Studies

Several case studies have documented the implications of elevated 3-MCG levels:

- A study reported on an asymptomatic individual with high urinary concentrations of 3-MCG, highlighting the variable phenotypic expression of 3-MCC deficiency and its potential for late-onset presentations .

- Another investigation focused on a cohort from North Carolina, revealing a higher incidence of 3-MCC deficiency among certain ethnic groups, which emphasizes the importance of genetic screening and personalized medicine approaches .

Table: Summary of Clinical Implications

| Condition | Biochemical Mechanism | Clinical Manifestations |

|---|---|---|

| 3-Methylcrotonyl-CoA Carboxylase Deficiency | Impaired conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA | Neurological issues, metabolic crisis |

| Other Organic Acidemias | Accumulation of acyl glycine metabolites | Varies widely; can include developmental delays |

| Newborn Screening | Elevated urinary levels detected via MS/MS | Early identification leading to management |

Mechanism of Action

3-Methylcrotonylglycine exerts its effects by disrupting mitochondrial energy homeostasis. It inhibits the activity of synaptic Na+, K±ATPase, which is crucial for maintaining the cell membrane potential . The compound also affects the citric acid cycle by reducing CO2 production and diminishing the activities of respiratory chain complexes . These disruptions can lead to neurological damage and other metabolic dysfunctions.

Comparison with Similar Compounds

Table 1: Key Metabolites in Leucine and Biotin-Related Metabolic Disorders

Structural and Functional Similarities

- Acyl Glycines : Both 3-MCG and tiglylglycine are glycine-conjugated metabolites. While 3-MCG stems from leucine, tiglylglycine originates from isoleucine degradation. Their elevation indicates defects in mitochondrial acyl-CoA dehydrogenation or carboxylation .

- Organic Acids : 3-HIVA and methylcitric acid are unconjugated acids. 3-HIVA reflects impaired 3-methylcrotonyl-CoA carboxylation (biotin-dependent), whereas methylcitric acid indicates propionyl-CoA carboxylase dysfunction .

Diagnostic Specificity and Challenges

- 3-MCG vs. 3-HIVA: In MCC deficiency, 3-MCG is pathognomonic, while 3-HIVA is a secondary marker. However, 3-HIVA can also arise from biotin deficiency unrelated to MCC . Notably, rare MCC deficiency cases show absent 3-MCG excretion despite elevated 3-HIVA, risking misdiagnosis .

- Overlap with Biotinidase Deficiency : Both 3-MCG and 3-HIVA are elevated in HLCS deficiency, but methylcitric acid and lactic acid further distinguish this condition .

Therapeutic Responses

- Glycine Therapy : In MCC deficiency, glycine supplementation increases 3-MCG excretion, diverting toxic intermediates into urine .

Clinical and Metabolic Insights

- Age and Sex Variability : 3-MCG excretion correlates with age, BMI, and sex, unlike tiglylglycine or methylcitric acid .

- Nutritional Influence : Protein restriction reduces 3-MCG excretion in MCC deficiency, while malnutrition (e.g., protein-energy deprivation) may suppress its detection despite biotin deficiency .

Biological Activity

3-Methylcrotonylglycine (3-MCG) is a significant metabolite in the context of human metabolism, particularly associated with the catabolism of leucine. Its biological activity is primarily linked to the deficiency of 3-methylcrotonyl-CoA carboxylase (MCC), an enzyme critical for converting 3-methylcrotonoyl-CoA into 3-methylglutaconyl-CoA. This deficiency leads to a condition known as 3-methylcrotonylglycinuria, characterized by the accumulation of various metabolites, including 3-MCG in urine. Understanding the biological activity of 3-MCG involves exploring its biochemical pathways, clinical implications, and associated genetic factors.

Biochemical Pathway

Role in Leucine Catabolism:

- Enzymatic Function: MCC is a biotin-dependent mitochondrial enzyme that plays a crucial role in leucine catabolism. It catalyzes the carboxylation of 3-methylcrotonoyl-CoA, leading to the production of 3-methylglutaconyl-CoA, which is further metabolized in the Krebs cycle.

- Metabolite Accumulation: In cases where MCC is deficient, there is an accumulation of 3-methylcrotonyl-CoA and its downstream metabolites, notably 3-MCG and 3-hydroxyisovaleric acid (3-HIVA) in urine and plasma respectively .

Clinical Implications

Disorder Presentation:

- Symptoms: The clinical presentation of patients with MCC deficiency can vary widely. Some individuals remain asymptomatic throughout their lives, while others may experience severe neurological symptoms or metabolic crises during infancy .

- Diagnosis: The presence of elevated levels of 3-MCG in urine is often used as a diagnostic marker for MCC deficiency and related organic acidemias. Newborn screening programs utilize tandem mass spectrometry to detect these metabolites early .

Case Studies:

- Asymptomatic Cases: A study reported a case of a 32-year-old mother diagnosed with MCC deficiency after her newborn screened positive for increased levels of 3-hydroxyisovaleryl acid and 3-MCG. Despite her diagnosis, she remained asymptomatic throughout her life .

- Acute Metabolic Decompensation: In another instance, several patients presented with acute metabolic decompensations related to MCC deficiency, highlighting the potential severity of this condition despite its low penetrance in some populations .

Genetic Factors

Mutations and Inheritance:

- Genetic Basis: The deficiency of MCC is linked to mutations in the MCCC1 and MCCC2 genes, which encode the enzyme's subunits. Various mutations have been identified, with some leading to complete loss of enzyme function while others result in partial activity .

- Phenotypic Variability: There is a notable lack of correlation between genotype and phenotype; some individuals with severe mutations may remain asymptomatic, while others with less severe mutations may exhibit significant clinical symptoms .

Research Findings

Biochemical Characterization:

Recent studies have focused on characterizing the biochemical pathways involved in MCC deficiency. The accumulation of metabolites like 3-MCG serves as a biomarker for diagnosing metabolic disorders associated with leucine catabolism. Tables summarizing key findings from various studies are presented below.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 3-methylcrotonylglycine in biological samples?

To detect and quantify this compound (3-MCG), researchers should employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . For urine samples, organic acid analysis via GC-MS is standard for diagnosing metabolic disorders like 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, where 3-MCG and 3-hydroxyisovaleric acid are elevated . Methodological considerations include:

- Sample preparation : Acidification of urine to stabilize organic acids, followed by derivatization (e.g., trimethylsilylation) for GC-MS compatibility.

- Calibration : Use deuterated internal standards (e.g., d₃-3-MCG) to correct for matrix effects in LC-MS/MS.

- Validation : Ensure limits of detection (LOD) ≤ 1 µM and intra/inter-assay precision <15% CV .

Q. How does this compound relate to leucine metabolism and associated disorders?

3-MCG is a byproduct of impaired leucine catabolism due to MCC enzyme deficiency. In normal metabolism, MCC converts 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. When MCC is deficient, 3-methylcrotonyl-CoA accumulates and is conjugated with glycine to form 3-MCG, excreted in urine . Key considerations:

- Diagnostic specificity : Elevated 3-MCG and 3-hydroxyisovaleric acid in urine are pathognomonic for MCC deficiency but must be differentiated from biotinidase deficiency (via serum biotinidase activity assays) .

- Animal models : Biotin-deficient mice show elevated urinary 3-MCG, mimicking human MCC deficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound levels across metabolomic studies?

Discrepancies may arise from analytical variability , cohort heterogeneity, or normalization practices. Mitigation strategies include:

- Normalization : Express 3-MCG levels relative to creatinine to account for urine dilution .

- Cohort stratification : Subgroup analysis by age, sex, or comorbidities (e.g., diabetic nephropathy) to control confounding factors .

- Multi-platform validation : Cross-verify GC-MS data with LC-MS/MS and correlate with clinical parameters (e.g., renal function tests) .

- Statistical rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and apply false discovery rate (FDR) correction for multiple comparisons .

Q. What experimental designs are optimal for studying this compound’s role in diabetic nephropathy?

Leverage cell-specific knockout models (e.g., podocyte- or tubule-specific MDM2 knockout mice) to investigate 3-MCG’s mechanistic role. Key steps:

- Metabolomic profiling : Use untargeted LC-MS/MS to identify 3-MCG in urine, supplemented with targeted quantification .

- Pathway analysis : Tools like MetBridge Generator (Cytoscape plugin) can link 3-MCG to upstream regulators (e.g., MCCC2 expression) and downstream effects (e.g., mitochondrial dysfunction) .

- Clinical correlation : Validate findings in human cohorts via kidney biopsy transcriptomics and urinary metabolomics .

Q. How does this compound interact with other metabolites in branched-chain amino acid (BCAA) disorders?

3-MCG is part of a metabolite network including 3-hydroxyisovalerylcarnitine and methylcitrate. Advanced studies should:

- Employ stable isotope tracing : Use ¹³C-leucine to track flux through MCC-deficient pathways in vitro .

- Systems biology approaches : Integrate proteomic data (e.g., MCCC2 expression) with metabolomic profiles to model pathway disruptions .

Q. Methodological Best Practices

Q. What are critical considerations for replicating this compound studies in vitro?

- Cell models : Use primary fibroblasts from MCC-deficient patients to assess 3-MCG accumulation under leucine-loading conditions .

- Enzyme assays : Measure MCC activity via radiometric methods using ¹⁴C-labeled 3-methylcrotonyl-CoA .

- Data reporting : Follow MIAMET guidelines for metabolomics, including raw data deposition in repositories like MetaboLights .

Q. How should researchers address ethical and technical challenges in human studies involving this compound?

- Ethical compliance : Obtain informed consent for biobanking urine samples, especially in pediatric cohorts .

- Technical replicates : Analyze triplicate aliquots to minimize pre-analytical variability .

- Open science : Share analytical protocols (e.g., derivatization steps) to enhance reproducibility .

Properties

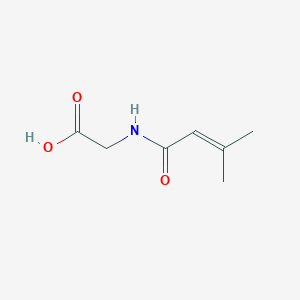

IUPAC Name |

2-(3-methylbut-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWQSHXPNKRLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186641 | |

| Record name | beta-Methylcrotonylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylcrotonylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33008-07-0 | |

| Record name | 3-Methylcrotonylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33008-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methylcrotonylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033008070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylcrotonylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLCROTONYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG2SN5POH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylcrotonylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.